molecular formula C19H18N2OS B2869352 N-(2-methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681166-81-4

N-(2-methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2869352
CAS No.: 681166-81-4
M. Wt: 322.43
InChI Key: GXKOKLQKYVOUSP-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antineoplastic Properties

Synthesis Techniques : The development of various benzothiazole derivatives through synthesis techniques has been a significant focus. For example, the synthesis of benzo[H]quinazoline derivatives involves condensation reactions, showcasing the compound's role in forming potentially biologically active molecules (Markosyan et al., 2010).

Antineoplastic and Antimonoamineoxidase Properties : The synthesized benzothiazole derivatives have been studied for their antineoplastic (anti-cancer) and antimonoamine oxidase properties, indicating potential applications in cancer treatment and mood disorder management (Markosyan et al., 2010).

Antimicrobial Activities

Potent Antimicrobial Agents : Some novel benzimidazole derivatives, structurally related to N-(2-methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, have shown significant antibacterial and antifungal activities, comparable to known drugs like Fluconazole and Sultamicillin. These findings suggest potential applications in treating microbial infections (Ateş-Alagöz et al., 2006).

Miscellaneous Applications

Electrochemical Synthesis : The development of metal- and reagent-free methods for synthesizing benzothiazoles highlights the compound's role in green chemistry. These methods offer an environmentally friendly approach to generating benzothiazole derivatives, which are important in pharmaceuticals and organic materials (Qian et al., 2017).

PARP Inhibitor Development : The compound ABT-888, a PARP inhibitor for cancer treatment, showcases the importance of benzimidazole carboxamide derivatives in therapeutic applications. This development highlights the potential of benzothiazole-related compounds in creating effective cancer therapies (Penning et al., 2009).

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-20-17-9-8-16(11-18(17)23-12)21-19(22)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKOKLQKYVOUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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